molecular formula C12H11NO2 B3191206 1-(1-Acetylindolizin-3-yl)ethanone CAS No. 525-42-8

1-(1-Acetylindolizin-3-yl)ethanone

Cat. No. B3191206
CAS RN: 525-42-8
M. Wt: 201.22 g/mol
InChI Key: BINQFWQYTCAARG-UHFFFAOYSA-N
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Description

1-(1-Acetylindolizin-3-yl)ethanone, also known as AIE, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AIE is a ketone derivative of indolizine, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.

Scientific Research Applications

1-(1-Acetylindolizin-3-yl)ethanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. This compound has also been studied for its potential use as a fluorescent probe for imaging applications due to its unique photophysical properties. In materials science, this compound has been used to develop new materials with enhanced luminescent properties. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 1-(1-Acetylindolizin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting the mitochondrial membrane potential. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of mitochondrial function. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1-Acetylindolizin-3-yl)ethanone is its unique photophysical properties, which make it a useful fluorescent probe for imaging applications. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to study its biological effects in vitro.

Future Directions

There are several future directions for the study of 1-(1-Acetylindolizin-3-yl)ethanone, including the development of new derivatives with enhanced biological activity and improved solubility. This compound could also be used as a building block for the synthesis of new materials with enhanced luminescent properties. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of scientific research. The synthesis method of this compound is relatively straightforward, and it has unique photophysical properties that make it a useful fluorescent probe for imaging applications. This compound has been studied extensively for its potential applications in medicinal chemistry, materials science, and organic synthesis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

properties

IUPAC Name

1-(1-acetylindolizin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)10-7-12(9(2)15)13-6-4-3-5-11(10)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINQFWQYTCAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277623
Record name 1,1'-indolizine-1,3-diyldiethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

525-42-8
Record name NSC46948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC3202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-indolizine-1,3-diyldiethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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